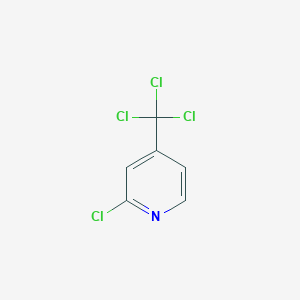

2-Chloro-4-(trichloromethyl)pyridine

Übersicht

Beschreibung

2-Chloro-4-(trichloromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3Cl4N. This compound is known for its use as a nitrification inhibitor in agriculture, where it helps to control the conversion of ammonium to nitrate in the soil, thereby reducing nitrogen loss and improving fertilizer efficiency .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-4-(trichloromethyl)pyridine can be synthesized through the photochlorination of 2-methylpyridine. The reaction involves the exposure of 2-methylpyridine to chlorine gas under ultraviolet light, resulting in the formation of this compound and hydrogen chloride as a byproduct .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The process is carried out in large-scale reactors equipped with ultraviolet light sources to ensure efficient chlorination. The reaction conditions are carefully controlled to optimize yield and minimize the formation of unwanted byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form 6-chloropicolinic acid, especially in the presence of ammonia-oxidizing bacteria.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize the compound under controlled conditions.

Major Products Formed

Substitution Reactions: The major products are the substituted pyridine derivatives, where the chlorine atoms are replaced by the nucleophiles.

Oxidation Reactions: The major product is 6-chloropicolinic acid.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticide Development

2-Chloro-4-(trichloromethyl)pyridine is primarily recognized for its utility as a pesticide. It serves as an active ingredient in formulations designed to combat various agricultural pests. The compound exhibits effectiveness as:

- Insecticides : Demonstrated efficacy against common pests such as houseflies and cockroaches, achieving 100% mortality rates at specific concentrations (500 parts per million) in controlled studies .

- Herbicides : Effective against a range of weeds, including crabgrass, with formulations showing substantial kill rates when applied at concentrations around 4000 parts per million .

Nematocides and Fungicides

The compound has also been utilized as a nematocide, effectively controlling root-knot nematodes in agricultural settings. In laboratory studies, it resulted in complete control of nematode larvae when applied at concentrations of 100 parts per million .

Chemical Synthesis

Intermediate for Organic Synthesis

this compound acts as an important intermediate in the synthesis of various organic compounds. Its structural properties allow for further functionalization, making it valuable in the production of:

- Pharmaceuticals : Used in the synthesis of drug intermediates due to its reactive chlorinated structure.

- Herbicides : The compound is integral to the development of new herbicidal agents, enhancing the efficacy and selectivity of formulations .

Toxicological Studies

Safety Assessments

Research has indicated that while this compound is effective as a pesticide, it also requires thorough safety evaluations due to potential toxicological effects. Long-term studies have shown varying effects on animal models, including:

- Carcinogenic Potential : Some studies suggested weak mutagenicity in bacterial systems, while other long-term feeding studies indicated no significant increase in tumor incidence .

- Metabolic Pathways : Its major metabolite, 6-chloropicolinic acid, has been studied for its excretion patterns and potential effects on liver health in animal models .

Case Studies

Wirkmechanismus

2-Chloro-4-(trichloromethyl)pyridine exerts its effects primarily by inhibiting the activity of Nitrosomonas bacteria, which are responsible for the oxidation of ammonium to nitrite in the soil. The compound interferes with the enzyme systems of these bacteria, thereby slowing down the nitrification process and reducing nitrogen loss .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-6-(trichloromethyl)pyridine:

2-Chloro-5-(chloromethyl)pyridine: Another halogenated pyridine derivative with similar chemical properties.

2-(Chloromethyl)pyridine hydrochloride: A related compound used in various chemical syntheses.

Uniqueness

2-Chloro-4-(trichloromethyl)pyridine is unique in its specific application as a nitrification inhibitor and its effectiveness in reducing nitrogen loss in agricultural settings. Its ability to undergo various chemical reactions, such as substitution and oxidation, also makes it a versatile compound for research and industrial applications .

Biologische Aktivität

2-Chloro-4-(trichloromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a pyridine ring substituted with a chloro group and a trichloromethyl group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for development as an antimicrobial agent.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial effects in laboratory studies. For instance, it has been reported to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 100 |

| Escherichia coli | 20 | 100 |

| Candida albicans | 30 | 200 |

Studies indicate that the compound's mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic processes in microorganisms .

Cytotoxicity and Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have indicated that the compound can induce apoptosis in colon cancer cells.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Colon Cancer (HCT116) | 15 | Apoptosis induction |

| Melanoma (A375) | 20 | Cell cycle arrest |

The cytotoxicity is believed to result from the compound's ability to interfere with DNA synthesis and repair mechanisms .

Case Studies

- In Vivo Studies on Rodents : A study conducted on male rats assessed the long-term effects of dietary exposure to varying concentrations of this compound. Results indicated dose-dependent toxicity, with higher doses leading to significant liver damage and alterations in metabolic enzyme activity .

- Developmental Toxicity Assessment : In pregnant rabbits, administration of the compound during gestation days 6-18 resulted in increased maternal liver weights and changes in fetal development at high doses. However, no teratogenic effects were observed at lower doses, suggesting a threshold for safety .

Eigenschaften

IUPAC Name |

2-chloro-4-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWGAPIBLKKBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447295 | |

| Record name | 2-chloro-4-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52413-82-8 | |

| Record name | 2-chloro-4-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.